molecular formula C15H16Cl2N2O B1521181 2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride CAS No. 1214011-90-1

2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride

Cat. No.: B1521181
CAS No.: 1214011-90-1
M. Wt: 311.2 g/mol
InChI Key: OMYXHNOUHRLFQO-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₅H₁₆Cl₂N₂O Molecular Weight: 311.21 g/mol IUPAC Name: 2-Amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride CAS Number: 1214011-90-1 Structural Features: This compound consists of a phenyl group and a 4-chlorobenzyl group attached to a central acetamide backbone, with an amino group at the α-position. The hydrochloride salt enhances its solubility in polar solvents .

Applications: The compound is cataloged as a life science product but lacks explicit biological activity data in the available evidence .

Properties

IUPAC Name

2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O.ClH/c16-13-8-6-11(7-9-13)10-18-15(19)14(17)12-4-2-1-3-5-12;/h1-9,14H,10,17H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYXHNOUHRLFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride, also known by its CAS Number 1214011-90-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties based on diverse research findings.

Chemical Structure

The compound features a phenylacetamide backbone with a 4-chlorobenzyl substituent, which is crucial for its biological activity. The structural formula can be represented as follows:

C16H17ClN2O Molecular Weight 290 77 g mol \text{C}_{16}\text{H}_{17}\text{ClN}_2\text{O}\quad \text{ Molecular Weight 290 77 g mol }

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of phenylacetamides, including 2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride. The compound has shown promising results in inhibiting the growth of several cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast carcinoma)
    • A549 (lung carcinoma)
    • HepG2 (liver carcinoma)

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Reference
MCF-78.107
A54910.28
HepG210.79

The compound's mechanism of action involves inducing apoptosis through the activation of caspases and inhibition of tubulin polymerization, which disrupts the cell cycle and leads to cancer cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

PathogenMIC (μg/mL)MBC (μg/mL)Reference
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Pseudomonas aeruginosa0.400.45

The compound exhibits a synergistic effect when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

Other Pharmacological Activities

Beyond anticancer and antimicrobial activities, the compound has been investigated for additional pharmacological effects:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties, as shown in animal models .
  • Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory activities through modulation of cytokine release, although further research is needed to confirm these effects.

Case Studies and Research Findings

A series of case studies have been conducted to explore the biological activities of various derivatives related to the parent compound:

  • Case Study on Anticancer Effects :
    • A study evaluated the effects of different substituents on the phenyl ring and their impact on anticancer activity against MCF-7 cells.
    • Results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups .
  • Synergistic Antimicrobial Study :
    • A comparative analysis was performed using a combination therapy approach with Ciprofloxacin and the target compound.
    • The combination significantly reduced MIC values, demonstrating enhanced antimicrobial efficacy against resistant pathogens .

Scientific Research Applications

Pharmacological Properties

The compound has been evaluated for its anticonvulsant activity . Research indicates that derivatives of phenylacetamides, including this compound, have shown effectiveness in animal models of epilepsy. Specifically, studies have demonstrated that certain analogs exhibit protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole, suggesting a promising role in the development of new antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundMES Protection (%)6-Hz Model ActivityNotes
Compound 1275% at 0.25 hActiveModerate binder to sodium channels
Compound 2025% at 4 hActiveLess potent than Compound 12
Compound 24100% at 0.25 hNot testedMost potent derivative

Synthesis and Structural Insights

The synthesis of this compound involves the alkylation of amines with specific alkylating agents. The structural modifications made during synthesis are crucial for enhancing pharmacological activity. For instance, the alteration of the imide ring into a chain amide bond has been shown to affect anticonvulsant activity significantly .

Table 2: Synthesis Overview

StepReagents UsedYield (%)
Alkylation2-chloro-1-(3-chlorophenyl)ethanoneHigh
PurificationCrystallization from DMSO>95%

Anticancer Potential

Beyond its anticonvulsant properties, the compound has also been studied for its anticancer potential . Research has indicated that certain derivatives exhibit antiproliferative effects against various cancer cell lines, including leukemia and breast cancer models. The mechanism of action appears to involve the inhibition of specific cellular pathways critical for cancer cell survival .

Table 3: Anticancer Activity Against Cell Lines

CompoundCell Line TestedIC50 (µM)% Inhibition
Compound ACCRF-CEM (Leukemia)0.05690.47%
Compound BMDA-MB-468 (Breast)0.08084.32%

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in both anticonvulsant and anticancer applications:

  • Anticonvulsant Study : A study involving multiple derivatives showed that certain compounds derived from phenylacetamides displayed significant protection in MES models, indicating their potential as AEDs .
  • Anticancer Study : Another research effort focused on the antiproliferative effects of related compounds against a panel of NCI-58 human cancer cell lines, revealing promising results that warrant further investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities Reference
2-Amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride C₁₅H₁₆Cl₂N₂O α-Amino group; hydrochloride salt Enhanced solubility due to salt formation; used in life sciences (exact role unspecified)
N-[(4-Chlorophenyl)methyl]-2-phenylacetamide C₁₅H₁₄ClNO No amino group; neutral amide Synthesized in 69% yield under catalytic conditions; no bioactivity reported
N-[(2-Chlorophenyl)methyl]-2-phenylacetamide C₁₅H₁₄ClNO 2-chlorobenzyl substituent Higher yield (92%) compared to 4-chloro analog; structural isomerism affects reactivity
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide C₁₈H₁₄ClNO₃ Coumarin ring; chloro substituent Superior anti-inflammatory activity (vs. ibuprofen) in vitro
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 4-fluoro substituent Intermediate for synthesizing quinolinyloxy acetamides; intramolecular H-bonding
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ Dichlorophenyl; pyrazolyl group Three conformational isomers in crystal structure; N–H···O hydrogen bonding
S6: N-([1H-Imidazol-2-yl]methyl)-2-(4-chlorophenyl)-2-phenylacetamide C₁₈H₁₆ClN₃O Imidazole substituent 25% yield; potential antileishmanial activity (structural analog studies)

Key Observations:

Substituent Position Effects :

  • The position of the chlorine atom on the benzyl group (e.g., 4-chloro vs. 2-chloro) significantly impacts synthetic yield. For example, the 2-chloro analog (N-[(2-chlorophenyl)methyl]-2-phenylacetamide) achieves a 92% yield under similar conditions to its 4-chloro counterpart (69%) .
  • Substituents like fluorine (in 2-Chloro-N-(4-fluorophenyl)acetamide) modify electronic properties and intermolecular interactions, enabling applications in heterocyclic synthesis .

Biological Activity :

  • The coumarin-derived analog (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide exhibits potent anti-inflammatory activity, outperforming ibuprofen in vitro .
  • Antileishmanial activity is observed in imidazole-containing analogs (e.g., S6), though the target compound lacks reported bioactivity data .

Crystallography and Conformation :

  • Dichlorophenyl acetamide derivatives (e.g., C₁₉H₁₇Cl₂N₃O₂) demonstrate conformational flexibility in crystal structures, with dihedral angles between aromatic rings ranging from 44.5° to 77.5° .

Salt vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride
Reactant of Route 2
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2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.